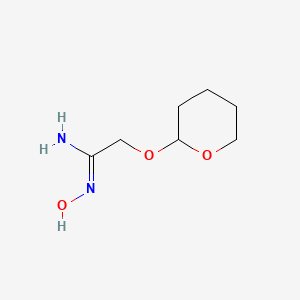
Ethyl 3-bromo-4-(difluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H9BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a difluoromethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-(difluoromethyl)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 3-bromo-4-(difluoromethyl)benzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-4-(difluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-(difluoromethyl)benzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features and reactivity.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4-(difluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparación Con Compuestos Similares
Ethyl 3-bromo-4-(difluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can impart different electronic and steric effects.
Ethyl 3-chloro-4-(difluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom. The chlorine atom can affect the compound’s reactivity and interactions.
Ethyl 3-bromo-4-(methyl)benzoate: Similar structure but with a methyl group instead of a difluoromethyl group. The absence of fluorine atoms can significantly alter the compound’s properties.
Propiedades
Fórmula molecular |
C10H9BrF2O2 |
|---|---|
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3 |
Clave InChI |
RTRJLUHKHGVOSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





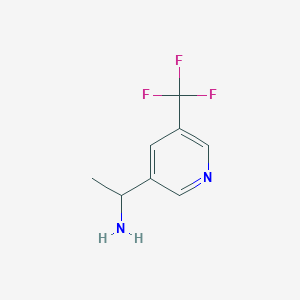
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

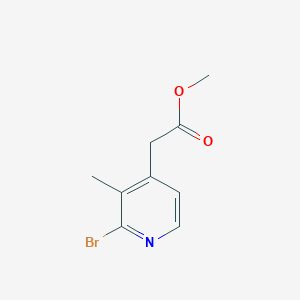
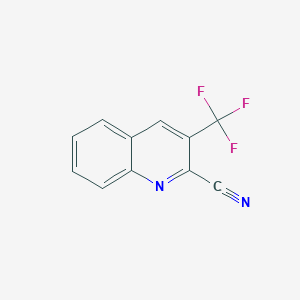
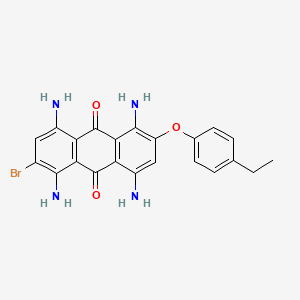
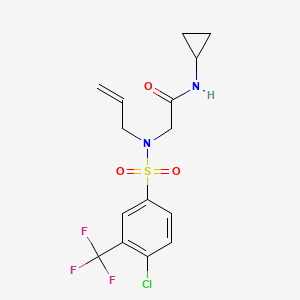
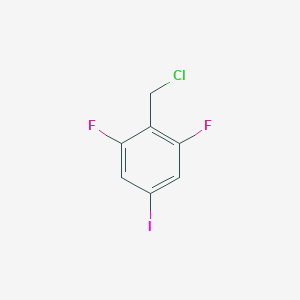
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

